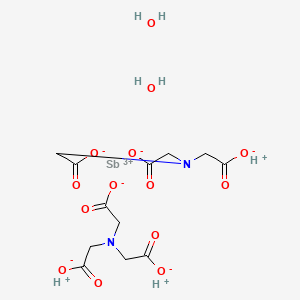
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is a chemical compound with the molecular formula C20H44N2O. It is an organic compound that features a long alkyl chain, making it hydrophobic, and a diamine group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in the field of surfactants and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine typically involves the reaction of 3-chloropropylamine with tetradecanol in the presence of a base to form the intermediate 3-(tetradecyloxy)propylamine. This intermediate is then reacted with 1,3-dibromopropane to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as toluene or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction typically produces amines .
Applications De Recherche Scientifique
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in the study of cell membranes and as a component in liposome formulations.
Industry: It is used in the production of detergents, cosmetics, and other personal care products.
Mécanisme D'action
The mechanism of action of N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, while the diamine group can interact with polar head groups of lipids. This dual interaction can disrupt membrane integrity, making it useful in applications such as drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Tetradecyloxy)propyl)propane-1,3-diamine acetate
- N-(3-(Trimethoxysilyl)propyl)butylamine
Uniqueness
N-(3-(Tetradecyloxy)propyl)-1,3-propanediamine is unique due to its specific combination of a long alkyl chain and diamine group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to other similar compounds .
Propriétés
Numéro CAS |
68189-44-6 |
|---|---|
Formule moléculaire |
C20H44N2O |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
N'-(3-tetradecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-21H2,1H3 |
Clé InChI |
MUCWVNRLUFHAFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



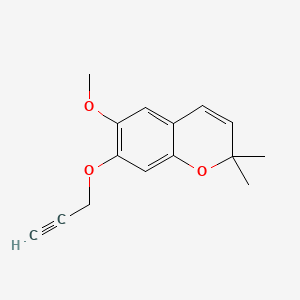
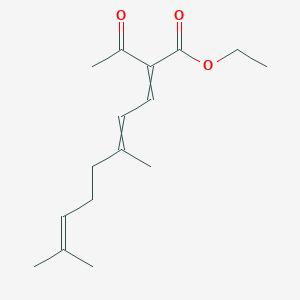
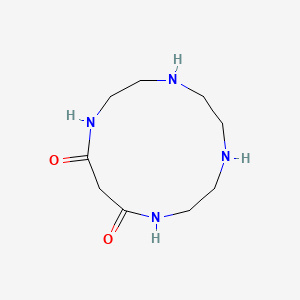

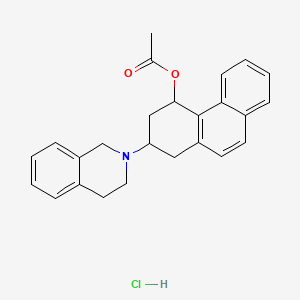
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)


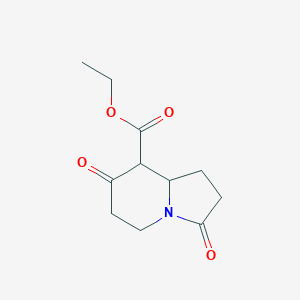
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
